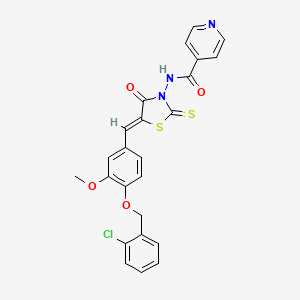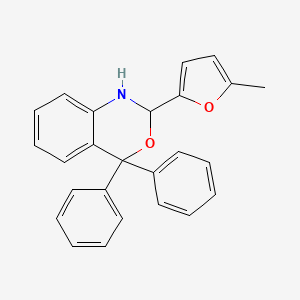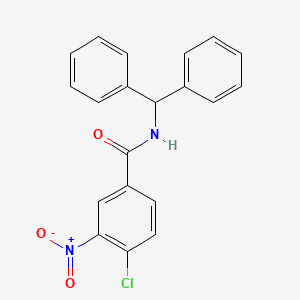
(Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene moiety that can interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Benzylidene Group: The thiazolidinone intermediate is then reacted with 4-((2-chlorobenzyl)oxy)-3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.
Coupling with Isonicotinamide: Finally, the benzylidene-thiazolidinone is coupled with isonicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its thiazolidinone core is known for its potential as an enzyme inhibitor, which can be useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its unique structure can be exploited to create polymers or coatings with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene moiety can interact with other proteins or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are common in medicinal chemistry and can exhibit a wide range of biological activities.
Uniqueness
What sets (Z)-N-(5-(4-((2-chlorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)isonicotinamide apart is its combination of a thiazolidinone core with a benzylidene moiety and an isonicotinamide group. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(5Z)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4S2/c1-31-20-12-15(6-7-19(20)32-14-17-4-2-3-5-18(17)25)13-21-23(30)28(24(33)34-21)27-22(29)16-8-10-26-11-9-16/h2-13H,14H2,1H3,(H,27,29)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYCYGCYJDHHMW-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B5988994.png)
![2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5989002.png)
![(2-{[4-(1-naphthoyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5989006.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5989009.png)
![2-(cyclopentylamino)-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5989027.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5989028.png)
![methyl 4-[5-methyl-4-({methyl[1-(2-thienyl)ethyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5989036.png)

![ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5989041.png)
![diethyl (amino{2-[4-(methylthio)benzylidene]hydrazino}methylene)malonate](/img/structure/B5989051.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5989064.png)

![[1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B5989086.png)
![N-(4-Chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5989090.png)
